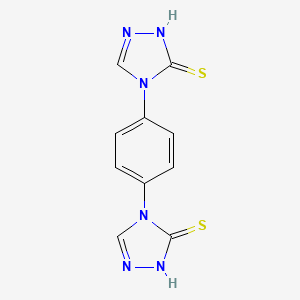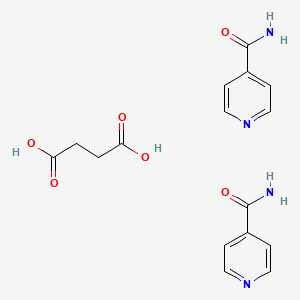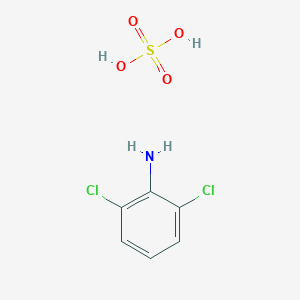
2,6-Dichloroaniline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloroaniline is an organic compound with the formula C6H3Cl2NH2. It is one of several isomers of dichloroaniline and appears as a colorless or white solid. This compound is significant in various industrial applications, including the production of dyes, herbicides, and pharmaceuticals .
Preparation Methods
2,6-Dichloroaniline can be synthesized through several methods. One common method involves the hydrogenation of 2,6-dichloronitrobenzene . Another laboratory method includes the halogenation of sulfanilamide followed by desulfonation . Industrial production often uses aniline as a raw material, undergoing chlorination with hydrochloric acid and hydrogen peroxide to form 2,4,6-trichloroaniline, which is then reduced to 2,6-dichloroaniline .
Chemical Reactions Analysis
2,6-Dichloroaniline undergoes various chemical reactions, including:
Scientific Research Applications
2,6-Dichloroaniline is used extensively in scientific research and industrial applications:
Pharmaceuticals: It is a precursor in the synthesis of antibacterial agents like lomefloxacin and clonidine.
Chemistry: It serves as an intermediate in the production of various dyes and herbicides.
Biology and Medicine: Its derivatives are used in the development of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-dichloroaniline involves its interaction with molecular targets through its amino and chloro functional groups. These interactions can lead to the formation of various derivatives that exhibit specific biological activities. For instance, in pharmaceuticals, it acts as a building block for drugs that target bacterial enzymes, inhibiting their function and thus exerting antibacterial effects .
Comparison with Similar Compounds
2,6-Dichloroaniline is unique among its isomers due to its specific substitution pattern. Similar compounds include:
2,3-Dichloroaniline: Melting point 20–25°C.
2,4-Dichloroaniline: Melting point 59–62°C.
2,5-Dichloroaniline: Melting point 47–50°C.
3,4-Dichloroaniline: Another isomer with different substitution positions.
3,5-Dichloroaniline: Melting point 46–52°C.
Each of these isomers has distinct physical and chemical properties, making 2,6-dichloroaniline unique in its applications and reactivity.
Properties
CAS No. |
643731-95-7 |
|---|---|
Molecular Formula |
C6H7Cl2NO4S |
Molecular Weight |
260.09 g/mol |
IUPAC Name |
2,6-dichloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H5Cl2N.H2O4S/c7-4-2-1-3-5(8)6(4)9;1-5(2,3)4/h1-3H,9H2;(H2,1,2,3,4) |
InChI Key |
LCGKJQLKZPGAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


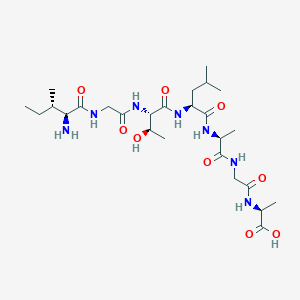
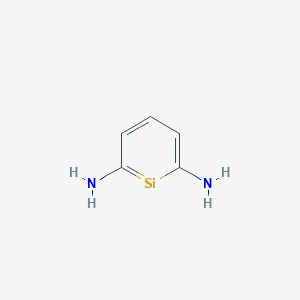
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
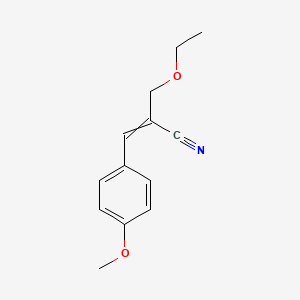

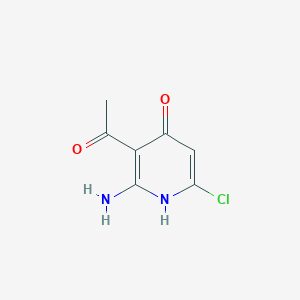
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
